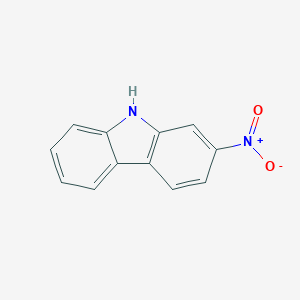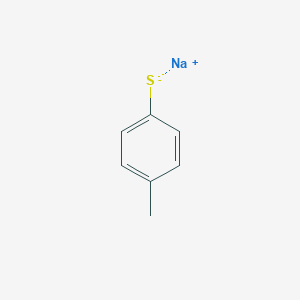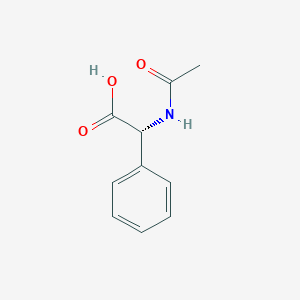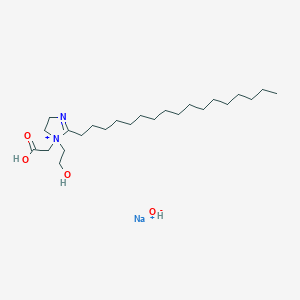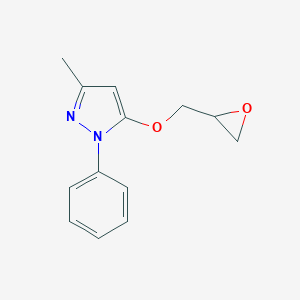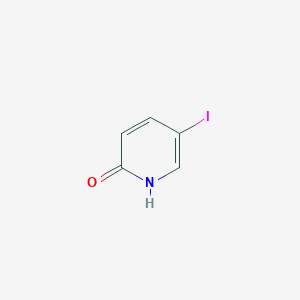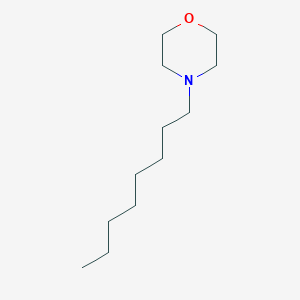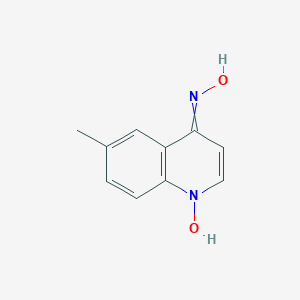![molecular formula C6H5N3S B080153 Thiazolo[5,4-d]pyrimidine, 7-methyl- CAS No. 13316-06-8](/img/structure/B80153.png)
Thiazolo[5,4-d]pyrimidine, 7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo[5,4-d]pyrimidine, 7-methyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a fused pyrimidine-thiazole ring system that has shown promising results in various scientific studies.
Mecanismo De Acción
The exact mechanism of action of Thiazolo[5,4-d]pyrimidine, 7-methyl- is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular signaling pathways. It has been shown to inhibit the activity of various kinases, including tyrosine kinases and cyclin-dependent kinases. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Thiazolo[5,4-d]pyrimidine, 7-methyl- has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits antibacterial and antifungal activities by inhibiting the growth of pathogenic microorganisms. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, which may have potential therapeutic applications in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiazolo[5,4-d]pyrimidine, 7-methyl- has several advantages and limitations for lab experiments. Its synthesis method is relatively simple and can be easily scaled up for large-scale production. It exhibits potent pharmacological activities, making it a promising candidate for drug development. However, its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. In addition, its toxicity profile and potential side effects need to be further investigated.
Direcciones Futuras
Thiazolo[5,4-d]pyrimidine, 7-methyl- has several potential future directions for research. It can be further modified to enhance its pharmacological properties and reduce its toxicity. It can also be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. In addition, its potential use as a fluorescent probe for bioimaging can be explored further. Finally, its mechanism of action needs to be fully elucidated to understand its pharmacological effects better.
Conclusion:
Thiazolo[5,4-d]pyrimidine, 7-methyl- is a heterocyclic compound that has shown promising results in various scientific studies. Its synthesis method is relatively simple, and it exhibits potent pharmacological activities, making it a promising candidate for drug development. However, its solubility in water is limited, and its toxicity profile and potential side effects need to be further investigated. Its future directions for research include further modification to enhance its pharmacological properties, development of novel drugs, and exploration of its potential use as a fluorescent probe for bioimaging.
Métodos De Síntesis
The synthesis of Thiazolo[5,4-d]pyrimidine, 7-methyl- involves the reaction of 4-amino-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with 2-bromoacetophenone in the presence of anhydrous potassium carbonate in N,N-dimethylformamide (DMF) at elevated temperature. The reaction proceeds via nucleophilic substitution and cyclization to form the desired product. The purity of the product can be enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Thiazolo[5,4-d]pyrimidine, 7-methyl- has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific studies, including anticancer, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential use as a kinase inhibitor and as a fluorescent probe for bioimaging.
Propiedades
Número CAS |
13316-06-8 |
|---|---|
Nombre del producto |
Thiazolo[5,4-d]pyrimidine, 7-methyl- |
Fórmula molecular |
C6H5N3S |
Peso molecular |
151.19 g/mol |
Nombre IUPAC |
7-methyl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H5N3S/c1-4-5-6(8-2-7-4)10-3-9-5/h2-3H,1H3 |
Clave InChI |
UYNSQOJBUWTJMF-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=N1)SC=N2 |
SMILES canónico |
CC1=C2C(=NC=N1)SC=N2 |
Sinónimos |
7-Methylthiazolo[5,4-d]pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



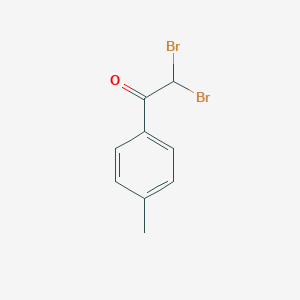
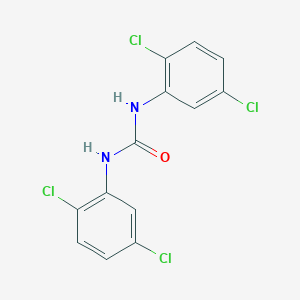
![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
